N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 5-chloropyridine-2-amine with 4-formylbenzenesulfonamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine core and are used in medicinal chemistry.
Uniqueness
N-(5-chloropyridin-2-yl)-4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-sulfonamide is unique due to its combination of a chloropyridine moiety, an isoindoline core, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H14ClN3O4S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H14ClN3O4S/c21-14-7-10-18(22-11-14)23-29(27,28)15-8-5-13(6-9-15)12-24-19(25)16-3-1-2-4-17(16)20(24)26/h1-11H,12H2,(H,22,23) |
InChI Key |
WDMHNWVUIABLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
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